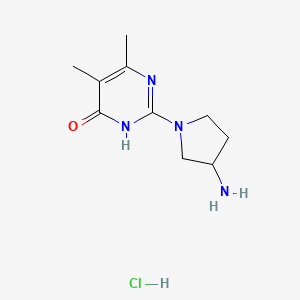
2-(3-Aminopyrrolidin-1-yl)-5,6-dimethylpyrimidin-4(3H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-Aminopyrrolidin-1-yl)-5,6-dimethylpyrimidin-4(3H)-one hydrochloride” is a pyrimidine derivative. Pyrimidine is a basic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a fundamental structure of nucleotides (adenine and guanine) and several other natural compounds. The presence of an aminopyrrolidinyl group and a pyrimidinone group suggests that this compound may have interesting biological activities .
Molecular Structure Analysis
The molecular structure analysis would require experimental techniques like X-ray crystallography, NMR, IR spectroscopy, etc. Unfortunately, without specific data or resources, a detailed molecular structure analysis can’t be provided .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the aminopyrrolidinyl and pyrimidinone groups. The amino group (-NH2) is a common functional group that could be involved in various chemical reactions. Similarly, the pyrimidinone group could participate in reactions typical for heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties like melting point, boiling point, solubility, etc., would need to be determined experimentally. The presence of the polar aminopyrrolidinyl and pyrimidinone groups suggests that this compound might have good solubility in polar solvents .Aplicaciones Científicas De Investigación
Molecular and Structural Studies
A study by Rajam et al. (2017) explored the molecular recognition processes involving hydrogen bonding in pyrimidines. This study is relevant because pyrimidines are key compounds in biology and medicine, and understanding their molecular interactions can provide insights into pharmaceutical applications.
Research by Yuan Cheng et al. (2011) investigated the supramolecular structure of similar pyrimidine derivatives. These findings contribute to the understanding of nucleic acid structures and their functions, which is crucial for developing pharmaceuticals.
Synthesis and Biological Evaluation
A study by A. R. Saundane et al. (2012) focused on the synthesis and evaluation of various pyrimidine analogs for their antioxidant and antimicrobial activities. This research is significant for developing new pharmaceutical compounds with potential health benefits.
Research by R. Aggarwal et al. (2013) demonstrated the synthesis of pyrimidine derivatives and their screening for antibacterial and antifungal activities. This study contributes to the development of new antimicrobial agents.
Theoretical and Computational Studies
A paper by Zeynep Tanrıkulu Yılmaz et al. (2020) provided insights into the crystal structure of a novel pyrimidine derivative and its theoretical studies. Such research aids in understanding the interaction of these compounds with biological molecules like DNA.
The work by Valeska Gerhardt et al. (2011) explored the tautomeric preferences of pyrimidin-4-one derivatives, which is essential for understanding the hydrogen-bonding interactions in pharmaceuticals.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-4,5-dimethyl-1H-pyrimidin-6-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.ClH/c1-6-7(2)12-10(13-9(6)15)14-4-3-8(11)5-14;/h8H,3-5,11H2,1-2H3,(H,12,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECYMBXGKLWDQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2CCC(C2)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopyrrolidin-1-yl)-5,6-dimethylpyrimidin-4(3H)-one hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2429004.png)

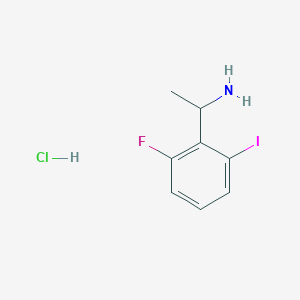
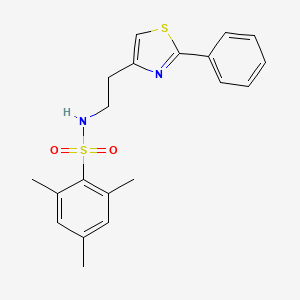
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2429011.png)
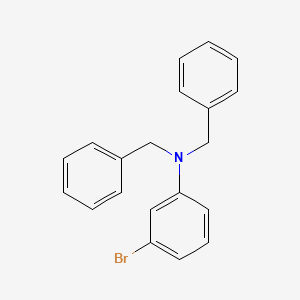
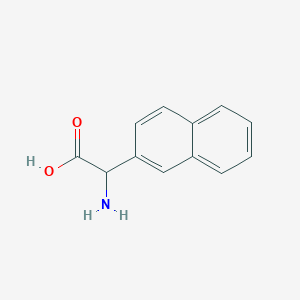
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-bromobenzamide](/img/structure/B2429015.png)
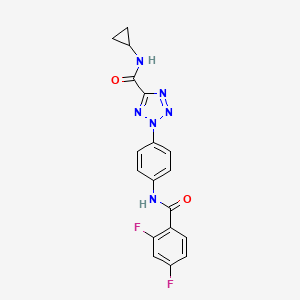
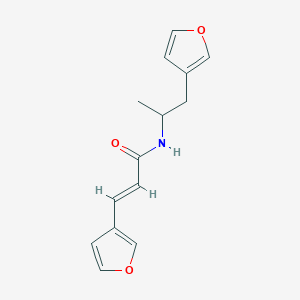
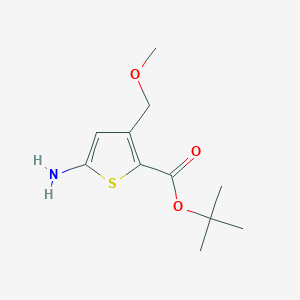
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2429020.png)